molecular formula C8H4F3IN2 B13149483 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole

4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B13149483
M. Wt: 312.03 g/mol
InChI Key: GWXYOFIIQBBWJJ-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzoimidazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoimidazoles, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional derivatives.

Scientific Research Applications

4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 4-Iodo-3-(trifluoromethyl)benzonitrile
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Comparison: Compared to these similar compounds, 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole stands out due to its benzoimidazole core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H4F3IN2

Molecular Weight

312.03 g/mol

IUPAC Name

4-iodo-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,(H,13,14)

InChI Key

GWXYOFIIQBBWJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(N2)C(F)(F)F

Origin of Product

United States

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